3-Bromobenzamide
Overview
Description
3-Bromobenzamide is an organic compound with the molecular formula C7H6BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzamide can be synthesized through several methods. One common approach involves the bromination of benzamide. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One such method includes the direct condensation of 3-bromobenzoic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can undergo oxidation to form 3-bromobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), room temperature.
Oxidation: Potassium permanganate in aqueous solution, heated conditions.
Major Products:
Substitution: 3-Methoxybenzamide.
Reduction: 3-Bromoaniline.
Oxidation: 3-Bromobenzoic acid.
Scientific Research Applications
3-Bromobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved therapeutic effects.
Comparison with Similar Compounds
- 2-Bromobenzamide
- 4-Bromobenzamide
- 3-Chlorobenzamide
- 3-Fluorobenzamide
Comparison: 3-Bromobenzamide is unique due to the position of the bromine atom, which influences its reactivity and biological activity. Compared to 2-bromobenzamide and 4-bromobenzamide, the meta-substitution (third position) can result in different steric and electronic effects, affecting the compound’s overall properties. Additionally, the presence of bromine, compared to chlorine or fluorine, can alter the compound’s reactivity and interactions with biological targets.
Biological Activity
3-Bromobenzamide (CHBrNO) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and biochemical applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom attached to the benzene ring, which influences its reactivity and biological interactions. Its structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine substituent enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property is critical in its role as a biochemical probe for studying enzyme interactions and modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: this compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic effects against diseases such as cancer and bacterial infections.
- Redox Reactions: The nitro group in related compounds can participate in redox reactions, affecting cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been explored for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study: A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
Antibacterial Properties
This compound has shown effectiveness against Mycobacterium tuberculosis (Mtb), making it a candidate for tuberculosis treatment.
- Case Study: In vitro studies revealed that compounds related to this compound exhibited minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against drug-resistant strains of Mtb, suggesting its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to optimize its biological activity. Modifications to the benzamide structure have led to enhanced potency against various biological targets.
Compound | Modification | MIC (µg/mL) | Target |
---|---|---|---|
This compound | None | 1.56 | Mtb |
Derivative A | Addition of methyl group | 0.63 | Mtb |
Derivative B | Substitution with chlorine | 0.39 | Mtb |
Properties
IUPAC Name |
3-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJFDWIECLJWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022277 | |
Record name | 3-Bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22726-00-7 | |
Record name | 3-Bromobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22726-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022726007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694N917Z7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Bromobenzamide relate to its activity as an inhibitor?
A1: While the provided research doesn't focus solely on this compound, one study investigates its structural characteristics and compares it to other halogenated benzamides . The study focuses on crystal structures, revealing that this compound adopts a conformation where the bromine atom and the amide group are essentially coplanar with the benzene ring. This planar conformation, influenced by the bromine atom's size, might be crucial for interaction with target proteins. Further research is needed to determine the specific interactions and their impact on inhibitory activity.
Q2: Can you provide examples of how this compound has been used as a building block in the synthesis of more complex molecules with biological activity?
A2: One study utilizes this compound as a starting material for synthesizing a series of 2-benzylamino-3,4-dihydroxypyrrolidines . These complex molecules were designed to inhibit α-mannosidase, an enzyme involved in various biological processes. By attaching this compound to the pyrrolidine core, researchers could investigate the impact of this specific substituent on enzyme inhibition and potential anti-cancer activity.
A3: Yes, a study describes a process for synthesizing benzamide derivatives, including those incorporating this compound, with potential herbicidal activity . The research focuses on a specific reaction pathway using copper chloride as a catalyst to create a library of compounds. While the specific herbicidal properties of this compound-containing molecules aren't detailed in the abstract, this research highlights its potential application in agriculture.
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